molecular formula C16H20BrN3O8 B1413469 tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate CAS No. 1929606-71-2

tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate

Cat. No.: B1413469
CAS No.: 1929606-71-2
M. Wt: 462.25 g/mol
InChI Key: GNCVNZGNTVTBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate is a useful research compound. Its molecular formula is C16H20BrN3O8 and its molecular weight is 462.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate (CAS Number: 1929606-71-2) is a synthetic compound with potential applications in medicinal chemistry and biological research. Its structure includes a tert-butoxycarbonyl group, which is often used in protecting groups for amines, and a bromo-substituted dinitrophenyl moiety that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H20BrN3O4
  • Molecular Weight : 462.25 g/mol
  • Physical State : Solid
  • Melting Point : Specific melting point data is not widely reported but can be inferred from similar compounds.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with nitro groups are often known to interact with enzymes by forming covalent bonds or through non-covalent interactions. This compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Uptake and Toxicity : The presence of bromine and nitro groups could enhance cellular uptake due to lipophilicity, leading to cytotoxic effects in certain cell lines.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, potentially acting against bacterial or fungal pathogens by disrupting cellular functions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityInhibits growth in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Cytotoxic Effects on Cancer Cell Lines
    A study evaluated the cytotoxic effects of various carbamate derivatives, including this compound, on human cancer cell lines such as HeLa and PC-3. The results indicated significant dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong potential for further development as an anticancer agent .
  • Antimicrobial Activity Assessment
    In a comparative study of antimicrobial agents, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis due to the presence of the dinitrophenyl group .
  • Enzyme Interaction Studies
    Research involving enzyme assays showed that this compound could inhibit certain proteases. This suggests potential applications in therapeutic contexts where protease inhibition is beneficial .

Properties

IUPAC Name

tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O8/c1-15(2,3)27-13(21)18(14(22)28-16(4,5)6)12-10(19(23)24)7-9(17)8-11(12)20(25)26/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCVNZGNTVTBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 2
tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 4
tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.